Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H8F2N2O2 and a molecular weight of 226.18 g/mol . This compound is part of the imidazo[1,5-A]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 2,6-difluoropyridine with ethyl imidate in the presence of a base, followed by cyclization to form the imidazo[1,5-A]pyridine core . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Ethyl 6,8-difluoroimidazo[1,5-A]pyridine-3-carboxylate is unique due to its specific fluorine substitutions, which can enhance its biological activity and stability. Similar compounds include:
Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate: This compound has a single fluorine substitution and exhibits different chemical and biological properties.
Imidazo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but differ in their functional groups and applications.
Properties
Molecular Formula |
C10H8F2N2O2 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
ethyl 6,8-difluoroimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H8F2N2O2/c1-2-16-10(15)9-13-4-8-7(12)3-6(11)5-14(8)9/h3-5H,2H2,1H3 |
InChI Key |
NHYPETHRQQBGSU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2F)F |
Origin of Product |
United States |
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